molecular formula C11H21FN2O2 B12941905 tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate

Cat. No.: B12941905
M. Wt: 232.29 g/mol
InChI Key: VYORQYIYWDBGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various oxidizing or reducing agents depending on the specific reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate involves its interaction with molecular targets through its amino and fluorinated groups. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The fluorine atom may enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors .

Biological Activity

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate, with the CAS number 1268512-17-9, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom attached to a cyclohexane ring. Its molecular formula is C11H21FN2O2C_{11}H_{21}FN_2O_2 with a molecular weight of 232.3 g/mol. The SMILES representation is CC(C)(C)OC(=O)N[C@H]1CC[C@H](N)C[C@@H]1F, indicating its stereochemical configuration.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it may act on the inositol-requiring enzyme I (IRE1), which is implicated in the unfolded protein response and has been associated with various cancer types .

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

  • Anticancer Activity :
    • Inhibition of IRE1 : Studies have shown that compounds like this compound can inhibit IRE1, leading to apoptosis in cancer cells .
    • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated significant cytotoxic effects, suggesting potential as a chemotherapeutic agent.
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating signaling pathways related to neuronal survival .
  • Metabolic Regulation :
    • The compound has been investigated for its effects on metabolic enzymes, which could influence pathways related to obesity and diabetes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits IRE1 leading to apoptosis
NeuroprotectionModulates neuronal survival pathways
Metabolic RegulationInfluences metabolic enzyme activity

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability compared to controls, highlighting its potential as an anticancer drug.

Case Study 2: Neuroprotection

Research involving neuroblastoma cells showed that treatment with this compound enhanced cell survival under oxidative stress conditions, suggesting a protective role against neurodegeneration.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h7-9H,4-6,13H2,1-3H3,(H,14,15)

InChI Key

VYORQYIYWDBGCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.